molecular formula C12H18N4O4S B15273321 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B15273321
M. Wt: 314.36 g/mol
InChI Key: LPBXUJXSBRYQQG-UHFFFAOYSA-N
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Description

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(piperazin-1-yl)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product is 2-amino-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield a substituted sulfonamide derivative.

Scientific Research Applications

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(piperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide
  • 2-Nitro-N-(2-piperazin-1-ylethyl)benzenesulfonamide

Uniqueness

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a nitro group and a piperazine moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H18N4O4S

Molecular Weight

314.36 g/mol

IUPAC Name

2-nitro-N-(2-piperazin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H18N4O4S/c17-16(18)11-3-1-2-4-12(11)21(19,20)14-7-10-15-8-5-13-6-9-15/h1-4,13-14H,5-10H2

InChI Key

LPBXUJXSBRYQQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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